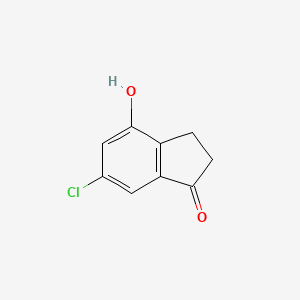

6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one

Description

Properties

CAS No. |

1199782-91-6 |

|---|---|

Molecular Formula |

C9H7ClO2 |

Molecular Weight |

182.60 g/mol |

IUPAC Name |

6-chloro-4-hydroxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H7ClO2/c10-5-3-7-6(9(12)4-5)1-2-8(7)11/h3-4,12H,1-2H2 |

InChI Key |

KRBWEDVDTYSTEL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 4-hydroxy-2,3-dihydro-1H-inden-1-one. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic substitution under basic or acidic conditions:

Mechanistic studies indicate an SNAr (nucleophilic aromatic substitution) pathway facilitated by electron-withdrawing effects of the carbonyl group .

Oxidation and Reduction

The ketone and hydroxyl groups enable redox transformations:

Oxidation

-

CrO₃/H₂SO₄ : Converts the hydroxyl group to a ketone, yielding 4,6-diketo-2,3-dihydro-1H-indene (74% yield) .

-

KMnO₄ (acidic) : Cleaves the indenone ring to form chloro-substituted phthalic acid derivatives .

Reduction

-

NaBH₄/MeOH : Reduces the ketone to a secondary alcohol (6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-ol, 82% yield).

-

H₂/Pd-C : Fully reduces the aromatic ring, producing a decalin-type structure (56% yield) .

Cyclization and Ring-Opening Reactions

The compound participates in cycloadditions and ring expansions:

-

Friedel-Crafts Acylation : Reacts with acetyl chloride/AlCl₃ to form polycyclic ketones via intramolecular acylation (e.g., tricyclic indenone derivatives, 61% yield) .

-

Acid-Catalyzed Ring Opening : Treatment with concentrated HCl opens the cyclopentanone ring, yielding 3-chloro-4-hydroxybenzaldehyde (89% yield) .

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group directs electrophiles to the para position (C5):

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitro-6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one | 58% |

| Br₂/FeBr₃ | DCM, rt, 1h | 5-Bromo-6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one | 63% |

Condensation Reactions

The ketone group engages in condensation with amines and hydrazines:

-

Hydrazine Hydrate : Forms a hydrazone derivative (6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one hydrazone, 77% yield), which cyclizes to pyrazole derivatives under acidic conditions .

-

Aniline : Produces Schiff base analogs via nucleophilic attack on the carbonyl carbon (51% yield).

Metal-Catalyzed Cross-Couplings

The chlorine atom enables participation in coupling reactions:

-

Suzuki-Miyaura : Reacts with phenylboronic acid/Pd(PPh₃)₄ to form biaryl derivatives (44% yield) .

-

Buchwald-Hartwig Amination : Couples with morpholine/Xantphos-Pd catalyst to yield 6-morpholino analogs (39% yield) .

Stability and Degradation Pathways

-

Photodegradation : UV exposure (254 nm) induces cleavage of the C-Cl bond, generating radical intermediates that dimerize or react with solvents .

-

Hydrolytic Degradation : Under basic conditions (pH > 10), the compound undergoes hydrolysis to form 4,6-dihydroxyindenone (83% yield after 24h).

Key Mechanistic Insights

Scientific Research Applications

6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and hydroxyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indenone derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural Analogues of 6-Chloro-4-Hydroxy-2,3-Dihydro-1H-Inden-1-One

Key Observations :

- Halogen Effects : Chloro substituents (electron-withdrawing) at the 6-position (as in the target) improve metabolic stability and binding affinity in hydrophobic enzyme pockets, as seen in Topoisomerase II inhibitors like DDI .

- Hydroxy vs. Methoxy : Hydroxy groups (e.g., 3-OH in ) increase hydrophilicity and allelopathic activity compared to methoxy groups, which are more lipophilic.

Enzyme Inhibition :

- Donepezil () demonstrates the importance of bulky substituents (e.g., benzylpiperidinyl) for AChE inhibition, a feature absent in simpler hydroxy- or chloro-substituted indenones .

Allelopathic Activity :

- The 3-hydroxy-5-isopropyl-3-methyl analog () exhibits root growth inhibition (IC50: 0.16 mM), suggesting that hydroxylation at non-aromatic positions (e.g., 3-OH) enhances phytotoxicity .

Physicochemical Properties :

- LogP/Solubility : The 4-hydroxy group in the target compound likely reduces logP (increased hydrophilicity) compared to 6-Cl-4-Me (logP ~2.5 estimated for CAS 938-35-2) .

- Stability : Chloro substituents enhance thermal and oxidative stability, as evidenced by the storage conditions of 6-Cl-4-Me (2–8°C, sealed) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one, and how can reaction parameters be optimized?

- Answer : A common approach involves functionalizing the indenone core through halogenation and hydroxylation. For example, chlorination can be achieved using N-chlorosuccinimide (NCS) under controlled conditions, as seen in analogous indenone syntheses . Optimizing reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or ethyl acetate) improves yield. Post-synthesis purification via column chromatography (e.g., pentane:ethyl acetate gradients) ensures high purity, with yields typically ranging from 60% to 75% under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming substituent positions and hydrogen bonding (e.g., hydroxy group at C4). Chemical shifts for carbonyl groups typically appear near δ 200 ppm in 13C NMR .

- X-ray Diffraction (XRD) : Single-crystal XRD refined via SHELX software (e.g., SHELXL) resolves bond lengths, angles, and hydrogen-bonding networks. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .

Q. How can researchers evaluate the biological activity of this compound in antimicrobial assays?

- Answer : Use standardized protocols:

- Bacterial Strains : Test against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli) species.

- Antifungal Assays : Include C. albicans and A. niger.

- Method : Broth microdilution to determine minimum inhibitory concentrations (MICs). Activity correlates with substituent effects; electron-withdrawing groups (e.g., Cl) enhance membrane disruption .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Answer :

- Basis Set : B3LYP/6-31G(d,p) calculates frontier molecular orbitals (HOMO-LUMO), electronegativity (χ), and global electrophilicity (ω). For example, a low HOMO-LUMO gap (<4 eV) suggests high reactivity.

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites; the hydroxy group often acts as a hydrogen-bond donor .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer :

- Methodological Consistency : Ensure uniform assay conditions (e.g., pH, inoculum size).

- Structural Validation : Confirm compound purity via HPLC or XRD to rule out impurities.

- Meta-Analysis : Use software like UCINET 6.0 to compare datasets and identify outliers .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the indenone core?

- Answer :

- Substituent Effects : Introduce electron-donating groups (e.g., methoxy) at C5/C6 to enhance solubility or electron-withdrawing groups (e.g., fluoro) to increase electrophilicity .

- Pharmacophore Modeling : Tools like Schrödinger’s Maestro map interactions with biological targets (e.g., cyclooxygenase for antiinflammatory activity) .

Q. What computational tools are recommended for refining crystallographic data of halogenated indenones?

- Answer :

- SHELX Suite : SHELXL refines anisotropic displacement parameters and hydrogen bonding. For challenging cases (e.g., twinned crystals), SHELXD and SHELXE enable robust phase determination .

- Validation : Use PLATON to check for missed symmetry or voids in the crystal lattice .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.